molecular formula C19H19N3O3S B11021622 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11021622
M. Wt: 369.4 g/mol
InChI Key: RJJQWAWTLGGMAU-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under acidic or basic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings or the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.

    Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C19H19N3O3S/c1-24-15-7-3-13(4-8-15)11-12-20-19(23)18-17(21-22-26-18)14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

RJJQWAWTLGGMAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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